molecular formula C22H24N2O2 B1261627 N~3~-Cyclopropyl-N~4~'-(Cyclopropylmethyl)-6-Methylbiphenyl-3,4'-Dicarboxamide

N~3~-Cyclopropyl-N~4~'-(Cyclopropylmethyl)-6-Methylbiphenyl-3,4'-Dicarboxamide

Cat. No. B1261627
M. Wt: 348.4 g/mol
InChI Key: BOPSUAHGQHFKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-{4-[(cyclopropylmethyl)carbamoyl]phenyl}-4-methylbenzamide is a dicarboxylic acid diamide obtained by condensation of the 3- and 4'-carboxy groups of 6-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid with cyclpropylamine and cyclpropylmethylamine respectively. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of biphenyls, a dicarboxylic acid diamide, a member of benzamides and a member of cyclopropanes.

Scientific Research Applications

Hydrogen Bonding and Structure Analysis

Research on compounds similar to N3-Cyclopropyl-N4'-(Cyclopropylmethyl)-6-Methylbiphenyl-3,4'-Dicarboxamide has focused on their crystal structures and hydrogen bonding characteristics. Studies have revealed insights into the conformation and bonding patterns in such compounds, which are vital for understanding their chemical behavior and potential applications (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Larvicidal Properties

Research has also been conducted on the synthesis of related cyclopropylcarboxamides and their larvicidal properties. These studies are important for developing new compounds with potential applications in pest control and agriculture (Taylor, Hall, & Vedres, 1998).

Antiproliferative Activity

Some derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This line of research is crucial for the development of new anticancer drugs (Lu et al., 2021).

Antibacterial Potency

Studies have also been conducted on the structure-activity relationships of similar compounds, particularly in relation to their antibacterial properties. This research is significant for the development of new antibiotics and understanding how structural variations influence antibacterial potency (Domagala et al., 1988).

properties

Product Name

N~3~-Cyclopropyl-N~4~'-(Cyclopropylmethyl)-6-Methylbiphenyl-3,4'-Dicarboxamide

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-cyclopropyl-3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H24N2O2/c1-14-2-5-18(22(26)24-19-10-11-19)12-20(14)16-6-8-17(9-7-16)21(25)23-13-15-3-4-15/h2,5-9,12,15,19H,3-4,10-11,13H2,1H3,(H,23,25)(H,24,26)

InChI Key

BOPSUAHGQHFKGG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC=C(C=C3)C(=O)NCC4CC4

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC=C(C=C3)C(=O)NCC4CC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

N3-Cyclopropyl-N4′-cyclopropylmethyl-6-methyl-1,1′-biphenyl-3,4′-dicarboxamide was synthesised from {4′-[(cyclopropylmethylamino)carbonyl]-6-methyl-1,1′-biphenyl-3-yl}carboxylic acid and cyclopropylamine using method A. NMR: δH [2H6]-DMSO 8.62, (1H, t), 8.43, (1H, d), 7.93, (2H, d), 7.74, (1H, dd), 7.68, (1H, d), 7.46, (2H, d), 7.38, (1H, d), 3.16, (2H, t), 2.83, (1H, m), 2.26, (3H, s), 1.04, (1H, m), 0.67, (2H, m), 0.54, (2H, m), 0.43, (2H, m), 0.24, (2H, m). LCMS: retention time 2.89 min, MH+349.
Name
{4′-[(cyclopropylmethylamino)carbonyl]-6-methyl-1,1′-biphenyl-3-yl}carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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